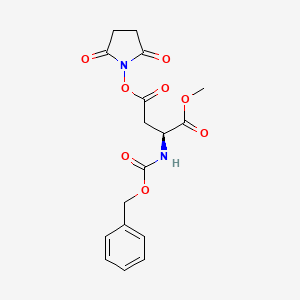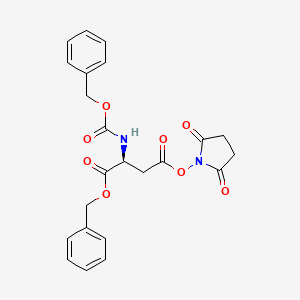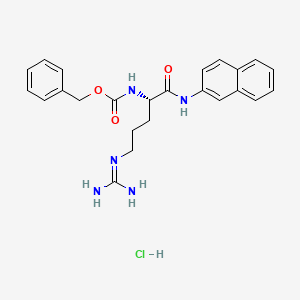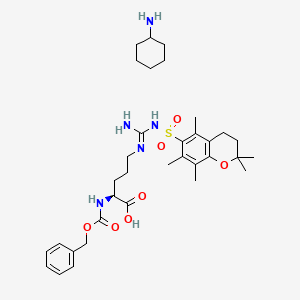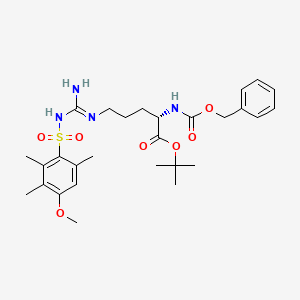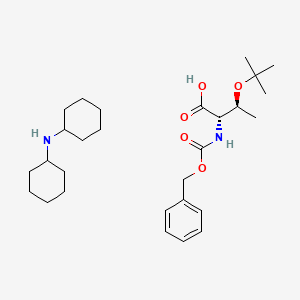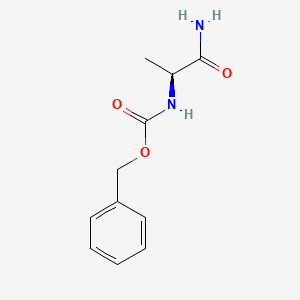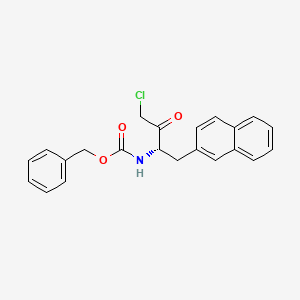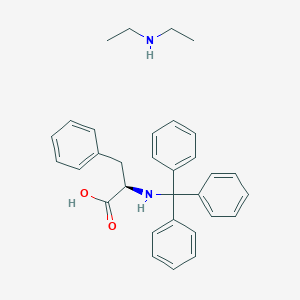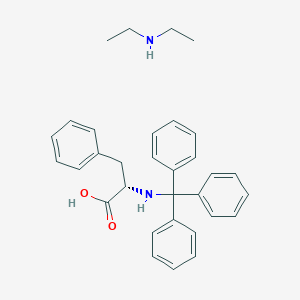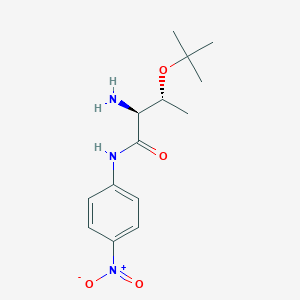
H-Thr(tBu)-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Thr(tBu)-pNA, also known as N-(tert-Butoxycarbonyl)-L-threonine p-nitroanilide, is a synthetic compound used primarily in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often utilized in the field of biochemistry and molecular biology for various applications, including enzyme assays and peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr(tBu)-pNA typically involves the protection of the hydroxyl group of threonine with a tert-butyl group, followed by the coupling of the protected threonine with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
H-Thr(tBu)-pNA undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups and release the free threonine and p-nitroaniline.
Oxidation: The p-nitroaniline moiety can undergo oxidation reactions to form nitroso or nitro derivatives.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or trifluoroacetic acid (TFA), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free threonine and p-nitroaniline.
Oxidation: Nitroso or nitro derivatives of p-nitroaniline.
Substitution: Various threonine derivatives with different protecting groups or functional groups.
Wissenschaftliche Forschungsanwendungen
H-Thr(tBu)-pNA has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for the preparation of complex peptides and proteins.
Biology: The compound is employed in enzyme assays to study the activity of proteases and other enzymes that cleave peptide bonds.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of H-Thr(tBu)-pNA involves its role as a substrate in enzymatic reactions. The compound is cleaved by proteases, releasing p-nitroaniline, which can be detected spectrophotometrically. This property makes it a valuable tool for studying enzyme kinetics and inhibitor screening. The molecular targets and pathways involved include the active sites of proteases and other peptide-cleaving enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Thr(tBu)-OH: A threonine derivative with a tert-butyl protecting group on the hydroxyl group.
H-Thr(tBu)-OtBu: Another threonine derivative with tert-butyl groups on both the hydroxyl and carboxyl groups.
H-Thr(tBu)-2-ClTrt resin: A resin-bound threonine derivative used in solid-phase peptide synthesis.
Uniqueness
H-Thr(tBu)-pNA is unique due to its p-nitroaniline moiety, which allows for easy detection and quantification in enzyme assays. This feature distinguishes it from other threonine derivatives that lack this chromogenic group .
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18)/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUYIPFLLYBSIQ-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
